molecular formula C17H16Cl2N2O B3001274 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 381682-50-4

2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Cat. No.: B3001274
CAS No.: 381682-50-4
M. Wt: 335.23
InChI Key: QKOQYIGRGHAECT-UHFFFAOYSA-N
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Description

2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. The presence of the 2,4-dichlorophenoxy group and the benzimidazole core in its structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the 2,4-Dichlorophenoxy Group: The 2,4-dichlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate leaving group.

    Alkylation: The final step involves the alkylation of the benzimidazole core with a propyl halide to introduce the propyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological research.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic properties.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((2,4-dichlorophenoxy)methyl)-1H-benzimidazole: Lacks the propyl group but shares the core structure.

    2-((3,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole: Similar structure with a different substitution pattern on the phenoxy group.

    2-((2,4-dichlorophenoxy)methyl)-1-methyl-1H-benzo[d]imidazole: Contains a methyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole imparts unique lipophilicity and steric properties, which can influence its biological activity and interactions with molecular targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.

Biological Activity

The compound 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a derivative of benzimidazole, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a benzimidazole core substituted with a propyl group and a 2,4-dichlorophenoxy methyl moiety. This structural configuration is crucial for its biological activity, as the presence of halogen atoms can enhance the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the compound . Various tests have demonstrated efficacy against a range of bacterial strains:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
    • Klebsiella pneumoniae

Table 1: Antimicrobial Activity of this compound

CompoundZone of Inhibition (mm)Reference
This compound20 (E. coli)
Other tested compounds15-25 (various strains)

The compound exhibited significant antibacterial activity with a zone of inhibition comparable to standard antibiotics like ciprofloxacin.

Anti-inflammatory Properties

Imidazole derivatives are known for their anti-inflammatory effects. The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This selective inhibition suggests potential use in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective COX inhibitors .

Anticancer Activity

Preliminary studies indicate that benzimidazole derivatives possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : It may also modulate receptor activity related to pain and inflammation, contributing to its analgesic effects.

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives, including our compound. The study utilized both in vitro and in vivo models to assess efficacy against bacterial infections and inflammatory conditions. Results demonstrated that the compound not only inhibited bacterial growth but also reduced inflammation markers in animal models .

Properties

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOQYIGRGHAECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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